
L-Alanosine
概要
説明
Streptomyces alanosinicus. 代謝拮抗作用と潜在的な抗腫瘍活性を持つため、癌研究の対象となっています .
準備方法
L-アラノシンは通常、Streptomyces alanosinicusを用いた微生物発酵によって合成されます。発酵プロセスには、適切な培地中で細菌を培養し、続いて化合物を抽出および精製することが含まれます。 工業生産方法には、収率と純度を向上させるための発酵条件の最適化が含まれる場合があります .
化学反応解析
L-アラノシンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: L-アラノシンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、L-アラノシン中のニトロソ基を変えることができます。
置換: 置換反応は、アミノ基またはカルボキシル基で起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物には、改変されたアミノ酸やその他の誘導体があります .
科学研究への応用
L-アラノシンには、以下を含むいくつかの科学研究への応用があります。
癌研究: L-アラノシンは、特にメチルチオアデノシンホスホリラーゼ(MTAP)が欠損した癌において、腫瘍増殖を阻害する可能性について研究されています。
生化学: プリン代謝と細胞プロセスにおけるアデニロサクシネートシンセターゼの役割を研究するために使用されます.
薬理学: L-アラノシンは、特に他の薬物との組み合わせで有効性を高め、耐性を減らすために、化学療法剤としての可能性について調査されています.
化学反応の分析
Nitrite Generation and Incorporation
Pathway A: Original pathway (aspartate-nitrosuccinate)
-
AlaJ and AlaI : AlaJ (nitrosuccinate lyase) and AlaI (flavin-dependent monooxygenase) convert L-aspartic acid to nitrite via a two-step process .
Pathway B: Alternative pathway (nitrate-dependent)
Strains lacking the aspartate-nitrosuccinate pathway use nitrate reductases to reduce nitrate (NO₃⁻) to nitric oxide (NO) . This alternative route highlights the repurposing of nitrogen-cycle enzymes for specialized metabolite biosynthesis.
Diazeniumdiolate Formation
The final step involves the formation of the diazeniumdiolate (N-nitrosohydroxylamine) group. While the exact mechanism remains unresolved, studies suggest:
-
N-N bond formation : Likely mediated by enzymes such as CreM homologs (53.9% identity to cremeomycin biosynthesis) or hypothetical proteins (e.g., AlaE, AlaG) with GAF/PAS domains .
-
Role of NO₂⁻ : Stable isotope feeding experiments show the distal nitrogen of the diazeniumdiolate originates from NO₂⁻, derived from L-aspartic acid or nitrate .
Biochemical Validation
Table 1: Key Enzymes and Functions
Enzyme | Function | Source |
---|---|---|
AlaB | L-Dap synthase (reverse reaction) | |
AlaC | L-Dap activation (adenylation) | |
AlaL | PCP domain for intermediate loading | |
AlaI | Flavin-dependent monooxygenase | |
AlaJ | Nitrosuccinate lyase |
Table 2: Stable Isotope Feeding Results
Precursor | Labeling | Outcome |
---|---|---|
¹⁵NO₂⁻ | ¹⁵N enrichment | This compound labeled at distal N |
¹⁵N-L-aspartic acid | ¹⁵N enrichment | Partial enrichment (~10%) |
Alternative Pathways and Implications
The discovery of nitrate-dependent strains highlights evolutionary adaptations in this compound biosynthesis . This diversity underscores the potential for discovering novel nitric oxide-derived natural products.
科学的研究の応用
Cancer Therapy
Clinical Trials : A significant focus has been on evaluating L-alanosine's efficacy in treating MTAP-deficient solid tumors. A phase II multicenter study assessed its impact on patients with various cancers, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, and pancreatic cancer. The study involved administering this compound at a dose of 80 mg/m² via continuous intravenous infusion over five days every 21 days.
- Results : Out of 65 enrolled patients, no objective responses were observed; however, 24% exhibited stable disease lasting several months. Notably, some patients experienced grade 3/4 toxicities such as mucositis (11%) and fatigue (6%) .
Formulation and Delivery
Stable Liquid Formulations : Research has led to the development of stable liquid formulations of this compound to enhance its bioavailability and therapeutic efficacy. These formulations are designed to maintain the stability of this compound in an aqueous environment, which is crucial for intravenous administration .
Case Study: MTAP-Deficient Tumors
In a detailed analysis involving patients with MTAP-deficient tumors, researchers utilized mass spectrometry and multivariate statistical analysis to assess biomarkers related to treatment response. The findings indicated that while this compound did not yield significant tumor shrinkage, it provided insights into disease stabilization and potential biomarkers for future studies .
Data Table: Summary of Clinical Trials Involving this compound
Study | Cancer Type | Patient Count | Dose | Response Rate | Toxicity Profile |
---|---|---|---|---|---|
Phase II Multicenter Study | Various (MTAP-deficient) | 65 | 80 mg/m² IV daily for 5 days every 21 days | No objective responses; 24% stable disease | Mucositis (11%), Fatigue (6%), Nausea (3%) |
作用機序
L-アラノシンは、プリン代謝の中間体であるイノシン一リン酸からアデニロサクシネートへの変換に関与する酵素であるアデニロサクシネートシンセターゼを阻害することによってその効果を発揮します。この阻害は、デオキシリボ核酸(DNA)およびリボ核酸(RNA)合成に不可欠なデノボプリン生合成を混乱させます。 この混乱は、メチルチオアデノシンホスホリラーゼの欠損によって増強されるため、L-アラノシンはMTAP欠損腫瘍に対して特に効果的です .
類似の化合物との比較
L-アラノシンは、メトトレキセートや5-フルオロウラシルなどの他の代謝拮抗剤に似ています。これらは、ヌクレオチド合成を混乱させます。L-アラノシンは、アデニロサクシネートシンセターゼの特異的な阻害とMTAP欠損腫瘍に対する有効性においてユニークです。他の類似の化合物には以下が含まれます。
メトトレキセート: ジヒドロ葉酸レダクターゼを阻害し、チミジル酸とプリン合成に影響を与えます。
5-フルオロウラシル: チミジル酸シンセターゼを阻害し、ピリミジン合成に影響を与えます。
L-アラノシンのMTAP欠損腫瘍に対する特異性と独自の作用機序は、癌研究と治療において貴重な化合物となっています。
類似化合物との比較
L-alanosine is similar to other antimetabolites like methotrexate and 5-fluorouracil, which also disrupt nucleotide synthesis. this compound is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness against MTAP-deficient tumors. Other similar compounds include:
Methotrexate: Inhibits dihydrofolate reductase, affecting thymidylate and purine synthesis.
5-Fluorouracil: Inhibits thymidylate synthase, affecting pyrimidine synthesis.
Azaserine: Inhibits glutamine amidotransferase, affecting purine synthesis.
This compound’s specificity for MTAP-deficient tumors and its unique mechanism of action make it a valuable compound in cancer research and therapy.
生物活性
L-Alanosine, a compound derived from the biosynthetic pathway of certain Streptomyces species, has garnered attention for its potential biological activities, particularly as an inhibitor of de novo purine synthesis. This article explores the compound's biological activity, focusing on its mechanisms, clinical efficacy, and relevant research findings.
This compound functions primarily as an inhibitor of methylthioadenosine phosphorylase (MTAP), which is pivotal in the purine salvage pathway. Tumors deficient in MTAP rely heavily on de novo purine synthesis, making them susceptible to this compound's effects. The compound is structurally characterized as L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid and acts by blocking the synthesis of adenine nucleotides, thereby impairing tumor growth.
Biosynthetic Pathway
Research has identified a biosynthetic gene cluster in Streptomyces alanosinicus responsible for this compound production. Key enzymes involved include:
- AlaB : A functional homolog of L-Dap synthase.
- AlaI and AlaJ : Enzymes that generate nitrite from L-aspartic acid, crucial for the formation of the N-nitroso group in this compound .
2.1 Antitumor Activity
Several studies have evaluated the antitumor efficacy of this compound:
- A Phase II clinical trial involving patients with MTAP-deficient solid tumors (including mesothelioma and non-small cell lung cancer) showed that while there were no objective responses, some patients experienced prolonged stable disease .
- In vitro studies demonstrated that this compound significantly reduces stem cell frequency and sphere-forming capacity in MTAP-deficient glioblastoma cells .
2.2 Toxicity Profile
The toxicity associated with this compound treatment was also assessed during clinical trials:
- Notable side effects included mucositis (11%), fatigue (6%), nausea (3%), and renal failure (1.5%) .
- Importantly, normal cells expressing MTAP were protected from this compound toxicity, suggesting a selective action against MTAP-deficient tumor cells .
3.1 Clinical Trials Overview
A summary of key clinical trials involving this compound is presented in the table below:
Study | Population | Dosage | Results | Toxicity |
---|---|---|---|---|
Phase II Trial | 65 patients with MTAP-deficient tumors | 80 mg/m² IV daily for 5 days every 21 days | No objective responses; 24% stable disease | Mucositis (11%), Fatigue (6%) |
In vitro Study | MTAP-deficient glioblastoma cells | Varies (0.25 µM noted) | Decreased stem cell frequency and sphere formation | Not applicable |
3.2 Mechanistic Insights
Recent findings indicate that this compound not only inhibits purine synthesis but also affects mitochondrial function in glioblastoma cells:
- Treatment with this compound altered gene expression related to oxidative phosphorylation and reduced mitochondrial respiration capacity .
4. Conclusion
This compound presents a promising avenue for targeted cancer therapy, particularly in tumors with MTAP deficiency. While initial clinical trials have shown limited efficacy in terms of objective responses, the compound's ability to selectively target tumor cells while sparing normal cells highlights its potential therapeutic utility. Ongoing research into its biosynthetic pathway and mechanisms of action will be crucial for optimizing its application in oncology.
特性
Key on ui mechanism of action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. |
---|---|
CAS番号 |
5854-93-3 |
分子式 |
C3H7N3O4 |
分子量 |
149.11 g/mol |
IUPAC名 |
[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChIキー |
ZGNLFUXWZJGETL-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
異性体SMILES |
C([C@@H](C(=O)O)N)[N+](=NO)[O-] |
正規SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Alanosine?
A1: this compound is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]
Q2: How does this compound’s inhibition of adenylosuccinate synthetase affect tumor cells?
A2: this compound inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]
Q3: Is the depletion of adenine nucleotides the sole mechanism of this compound's anticancer activity?
A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in this compound's toxicity, particularly its effect on DNA synthesis. [, ]
Q4: Does this compound affect other cellular processes besides purine synthesis?
A4: Yes, this compound has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, this compound administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []
Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in this compound's mechanism of action?
A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to this compound because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of this compound as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]
Q7: Is there spectroscopic data available for this compound?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that this compound contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.
Q8: Does the time of day affect this compound's toxicity?
A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for this compound. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []
Q9: What types of cancer cells have shown sensitivity to this compound in vitro?
A11: this compound has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []
Q10: Has this compound shown efficacy in in vivo models?
A12: Yes, this compound demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of this compound when combined with radiation therapy in a murine fibrosarcoma model. []
Q11: What are the main toxicities associated with this compound?
A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] this compound can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []
Q12: What are some of the historical milestones in this compound research?
A16: Key milestones include:* Discovery and early characterization: this compound was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established this compound's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of this compound's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。